5,5'-Bis(trifluoromethyl)-2,2'-bipyridine
Overview
Description
5,5’-Bis(trifluoromethyl)-2,2’-bipyridine is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a bipyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Bis(trifluoromethyl)-2,2’-bipyridine typically involves the reaction of 2,2’-bipyridine with trifluoromethylating agents under specific conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of 5,5’-Bis(trifluoromethyl)-2,2’-bipyridine may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions: 5,5’-Bis(trifluoromethyl)-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides in polar solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted bipyridine derivatives.
Scientific Research Applications
5,5’-Bis(trifluoromethyl)-2,2’-bipyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5,5’-Bis(trifluoromethyl)-2,2’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. The bipyridine core acts as a bidentate ligand, forming stable complexes with transition metals. These metal complexes can then participate in various catalytic processes, facilitating reactions such as hydrogenation, oxidation, and cross-coupling .
Molecular Targets and Pathways:
Metal Coordination: The compound targets metal ions, forming coordination complexes.
Catalytic Pathways: These complexes can activate substrates and lower the activation energy of chemical reactions, enhancing reaction rates and selectivity.
Comparison with Similar Compounds
2,2’-Bipyridine: Lacks the trifluoromethyl groups, resulting in different chemical properties and reactivity.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Similar structure but with trifluoromethyl groups at different positions, leading to variations in steric and electronic effects.
Uniqueness: The electron-withdrawing nature of the trifluoromethyl groups enhances the compound’s stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6N2/c13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMXQYAUGQASQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343473 | |
Record name | 2,2'-Bipyridine, 5,5'-bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142946-80-3 | |
Record name | 5,5′-Bis(trifluoromethyl)-2,2′-bipyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142946-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Bipyridine, 5,5'-bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5'-Bis(trifluoromethyl)-2,2'-bipyridyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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